N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline
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Overview
Description
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline typically involves the reaction of 5-methyl-1,2,4-oxadiazole with aniline. One common method involves the use of amidoximes and organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as high thermal stability and density.
Industrial Chemistry: It can be used as a building block for the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains the 1,2,4-oxadiazole ring and has been studied for its energetic properties.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another compound with the 1,2,4-oxadiazole ring, used in various chemical applications.
Uniqueness
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the 1,2,4-oxadiazole ring with an aniline moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H11N3O/c1-8-12-10(13-14-8)7-11-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
InChI Key |
KBVMMJLJGOCWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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